molecular formula C4H8O3 B139472 Methyl (R)-(+)-lactate CAS No. 17392-83-5

Methyl (R)-(+)-lactate

Cat. No. B139472
Key on ui cas rn: 17392-83-5
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-GSVOUGTGSA-N
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Patent
US09040739B2

Procedure details

In the reaction, 33 g of SnCl2.2H2O and 70 g of NH4Cl were added into a reactor (inside volume 10.0 L) as catalyst. 3.0 kg of methanol was also added into the reactor. The reactor was sealed and heated to 130° C. under stirring. A solution of 0.500 kg sucrose in 0.500 kg water was pumped into the reactor with a flow of 10.0 mL/min to carry out the reaction. After pumping all of the sucrose solution into the reactor, the reaction was kept running for another 1.5 h to complete the reaction. The resulted solution was analyzed by GC and HPLC. 81% of total molar yield of methyl lactate and lactic acid was obtained.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Name
sucrose
Quantity
0.5 kg
Type
reactant
Reaction Step Three
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.Cl[Sn]Cl.[NH4+].[Cl-].CO.C(O)[C@H:11]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:14]([OH:29])[C@@H:13](O)[C@@H]1O>O>[C:15]([O:16][CH3:11])(=[O:17])[CH:14]([CH3:13])[OH:29].[C:15]([OH:17])(=[O:16])[CH:14]([CH3:13])[OH:29] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
70 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Two
Name
Quantity
3 kg
Type
reactant
Smiles
CO
Step Three
Name
sucrose
Quantity
0.5 kg
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Four
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Five
Name
Quantity
0.5 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added into a reactor (inside volume 10.0 L) as catalyst
CUSTOM
Type
CUSTOM
Details
The reactor was sealed
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C(O)C)(=O)OC
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09040739B2

Procedure details

In the reaction, 33 g of SnCl2.2H2O and 70 g of NH4Cl were added into a reactor (inside volume 10.0 L) as catalyst. 3.0 kg of methanol was also added into the reactor. The reactor was sealed and heated to 130° C. under stirring. A solution of 0.500 kg sucrose in 0.500 kg water was pumped into the reactor with a flow of 10.0 mL/min to carry out the reaction. After pumping all of the sucrose solution into the reactor, the reaction was kept running for another 1.5 h to complete the reaction. The resulted solution was analyzed by GC and HPLC. 81% of total molar yield of methyl lactate and lactic acid was obtained.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Name
sucrose
Quantity
0.5 kg
Type
reactant
Reaction Step Three
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.Cl[Sn]Cl.[NH4+].[Cl-].CO.C(O)[C@H:11]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:14]([OH:29])[C@@H:13](O)[C@@H]1O>O>[C:15]([O:16][CH3:11])(=[O:17])[CH:14]([CH3:13])[OH:29].[C:15]([OH:17])(=[O:16])[CH:14]([CH3:13])[OH:29] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
70 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Two
Name
Quantity
3 kg
Type
reactant
Smiles
CO
Step Three
Name
sucrose
Quantity
0.5 kg
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Four
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Five
Name
Quantity
0.5 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added into a reactor (inside volume 10.0 L) as catalyst
CUSTOM
Type
CUSTOM
Details
The reactor was sealed
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C(O)C)(=O)OC
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09040739B2

Procedure details

In the reaction, 33 g of SnCl2.2H2O and 70 g of NH4Cl were added into a reactor (inside volume 10.0 L) as catalyst. 3.0 kg of methanol was also added into the reactor. The reactor was sealed and heated to 130° C. under stirring. A solution of 0.500 kg sucrose in 0.500 kg water was pumped into the reactor with a flow of 10.0 mL/min to carry out the reaction. After pumping all of the sucrose solution into the reactor, the reaction was kept running for another 1.5 h to complete the reaction. The resulted solution was analyzed by GC and HPLC. 81% of total molar yield of methyl lactate and lactic acid was obtained.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Name
sucrose
Quantity
0.5 kg
Type
reactant
Reaction Step Three
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.Cl[Sn]Cl.[NH4+].[Cl-].CO.C(O)[C@H:11]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:14]([OH:29])[C@@H:13](O)[C@@H]1O>O>[C:15]([O:16][CH3:11])(=[O:17])[CH:14]([CH3:13])[OH:29].[C:15]([OH:17])(=[O:16])[CH:14]([CH3:13])[OH:29] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
70 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Two
Name
Quantity
3 kg
Type
reactant
Smiles
CO
Step Three
Name
sucrose
Quantity
0.5 kg
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Four
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Five
Name
Quantity
0.5 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added into a reactor (inside volume 10.0 L) as catalyst
CUSTOM
Type
CUSTOM
Details
The reactor was sealed
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C(O)C)(=O)OC
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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